![molecular formula C12H14BrNO3S B2676146 (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone CAS No. 1351661-01-2](/img/structure/B2676146.png)
(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Overview
Description
The compound (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
is a chemical compound with a unique structure that enables various applications including drug synthesis, catalyst development, and organic synthesis. It has a molecular formula of C12H14BrNO3S
with an average mass of 332.214 Da
and a monoisotopic mass of 330.987762 Da
.
Synthesis Analysis
A convenient synthesis of new8-oxa-2-azaspiro[4.5]decane
from commercially available reagents based on tetrahydropyran-4-carbonitrile
and 1-bromo-2-fluoroethane
has been developed . This compound is promising for the production of important biologically active compounds . Molecular Structure Analysis
The molecular structure of(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
is complex due to the presence of multiple functional groups and a spirocyclic ring. The structure includes a bromofuran moiety, an oxa-thia-azaspirodecane ring, and a methanone group .
properties
IUPAC Name |
(5-bromofuran-2-yl)-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-2-1-9(17-10)11(15)14-5-3-12(4-6-14)16-7-8-18-12/h1-2H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCVNXMCWPSDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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